REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[N:11]([CH2:12][CH3:13])[C:10]([C:14](=[N:17][OH:18])[C:15]#[N:16])=[N:9][C:4]=2[C:5]([Cl:8])=[N:6][CH:7]=1.C([N:21](CC)CC)C.NO>O1CCOCC1.CO>[Br:1][C:2]1[C:3]2[N:11]([CH2:12][CH3:13])[C:10]([C:14]3[C:15]([NH2:21])=[N:16][O:18][N:17]=3)=[N:9][C:4]=2[C:5]([Cl:8])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
545 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(C(=NC1)Cl)N=C(N2CC)C(C#N)=NO
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at 65° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(C(=NC1)Cl)N=C(N2CC)C=2C(=NON2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 321 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |